molecular formula C21H16ClN5O5 B2809532 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921533-20-2

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2809532
CAS No.: 921533-20-2
M. Wt: 453.84
InChI Key: MXKQGOFYUIIBMH-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are also being studied for their neuroprotective and anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Activity

One of the core areas of research involves the synthesis of new heterocyclic compounds that exhibit potential biological activities. For instance, compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities against various bacterial and fungal strains, showing significant inhibition compared to standard drugs (Akbari et al., 2008). Similarly, another study focused on the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, suggesting their potential as antitumor and antibacterial agents (Gangjee et al., 1996). This research indicates a strong interest in developing novel compounds with enhanced biological activities through targeted synthesis methods.

Antiproliferative and Antiviral Evaluation

Further studies extend to the synthesis and biological evaluation of novel derivatives, exploring their anticancer and anti-5-lipoxygenase activities. This includes research on pyrazolopyrimidines derivatives, showing promise as both anticancer and anti-inflammatory agents. Compounds in this category have been screened for cytotoxic activity against cancer cell lines and 5-lipoxygenase inhibition, with some demonstrating significant efficacy (Rahmouni et al., 2016). Such findings highlight the potential therapeutic applications of these compounds in treating various diseases by modulating biological pathways.

Structural and Mechanistic Insights

Research also encompasses the structural characterization and reaction mechanisms of these compounds, providing insights into their chemical behavior and potential interactions with biological targets. Studies involving X-ray crystallography and other analytical techniques help elucidate the molecular structures and possible modes of action, laying the groundwork for further optimization and development of therapeutic agents (Elliott et al., 1998).

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O5/c1-11-3-6-14(27(31)32)9-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-7-4-12(22)5-8-13/h3-10H,1-2H3,(H,23,28)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKQGOFYUIIBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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